molecular formula C12H19NO3 B2738910 (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid CAS No. 174465-38-4

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B2738910
CAS RN: 174465-38-4
M. Wt: 225.288
InChI Key: HAKVQQRIKXMAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid, or (S)-CPCA, is a cyclic organic compound with a wide range of applications in the laboratory and in scientific research. It is a symmetrical molecule that is composed of a cyclohexane ring and two carboxyl groups that are connected by a pyrrolidine ring. It is a versatile compound that can be used as a building block for a variety of chemical reactions, and its unique structure makes it an ideal starting material for the synthesis of other compounds. In addition, (S)-CPCA has been studied for its potential applications in a number of scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Synthesis and Catalysis

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid: serves as a valuable building block in organic chemistry. Its catalytic synthesis has garnered significant attention due to its atom-efficient conversion of readily available substrates into essential α,β-unsaturated carbonylated products. These products include aldehydes, ketones, esters, amides, and carboxylic acids .

Polymerization and Material Science

Researchers have explored the environmentally friendly synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles dispersed in water–ethanol medium using enzymatic catalysis. The polymerization of pyrrole-2-carboxylic acid, initiated by hydrogen peroxide generated from the redox enzyme glucose oxidase, highlights its potential in material science .

Chiral Derivatization Reagents

The positively charged derivatization reagent (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) has been synthesized and evaluated. It demonstrates promise in chiral analysis, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids .

N-Heterocyclic Carbenes (NHCs)

While not directly related to this compound, understanding NHCs sheds light on its significance. NHCs, including those with a carbene carbon inside a nitrogen heterocycle, have become powerful tools in modern chemistry. They serve as ligands for transition metals, catalysts, and reagents in various reactions .

Polyoxometalate-Supported Metal Carbonyl Derivatives

Consider exploring the synergy between polyoxometalates (POMs) and metal carbonyls. Polyoxometalate-supported metal carbonyl derivatives (PMCDs) have emerged as promising molecules, with applications in diverse areas. Investigate their preparation and potential uses .

Binding Studies and Drug Development

The presence of the p-aryl/cyclohexyl ring in derivatives related to this compound enhances antifungal properties. Additionally, understanding how these compounds bind to serum albumins in plasma can inform drug development .

properties

IUPAC Name

(2S)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKVQQRIKXMAJZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid

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